Ethyl 2-methyl-4,5-dioxo-1-phenylprolinate
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Overview
Description
Ethyl 2-methyl-4,5-dioxo-1-phenylprolinate is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol This compound is a derivative of proline, a significant amino acid, and features a phenyl group attached to the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-4,5-dioxo-1-phenylprolinate typically involves the esterification of 2-methyl-4,5-dioxo-1-phenylproline with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The process involves heating the reactants together until the desired ester is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-4,5-dioxo-1-phenylprolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-methyl-4,5-dioxo-1-phenylprolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving proline derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4,5-dioxo-1-phenylprolinate involves its interaction with specific molecular targets. The compound can act as a proline analog, influencing proline-related metabolic pathways. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Similar structure but with additional phenyl groups.
Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a pyrimidine ring instead of a proline ring
Uniqueness: Ethyl 2-methyl-4,5-dioxo-1-phenylprolinate is unique due to its specific proline-based structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5792-78-9 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-3-19-13(18)14(2)9-11(16)12(17)15(14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
XHOHEXJPQYWMRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C(=O)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
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